

Benzyl 4-iodopiperidine-1-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | Benzyl 4-iodopiperidine-1-carboxylate |
| Cat. No.: | B1393997 |

[Get Quote](#)

An In-depth Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Benzyl 4-iodopiperidine-1-carboxylate is a piperidine derivative that has garnered significant interest as a versatile synthetic intermediate in pharmaceutical research.[\[1\]](#) Its structure, featuring a benzyl carbamate protecting group and a strategically placed iodine atom, makes it an ideal scaffold for the synthesis of complex molecular architectures.

Physicochemical Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of **Benzyl 4-iodopiperidine-1-carboxylate** are summarized below.

| Property | Value | Source(s) |
|--------------------|--------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number | 885275-00-3 | [1] [2] [3] [4] |
| Molecular Formula | C13H16INO2 | [1] [2] [3] |
| Molecular Weight | 345.18 g/mol | [1] [3] |
| IUPAC Name | benzyl 4-iodopiperidine-1-carboxylate | [1] |
| Density | 1.6±0.1 g/cm ³ | [2] |
| Boiling Point | 405.9±45.0 °C at 760 mmHg | [2] |
| Flash Point | 199.3±28.7 °C | [2] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry | [1] [3] |

Expert Insight: The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed when needed, typically via hydrogenolysis. This feature provides synthetic flexibility, allowing for further modifications at the nitrogen position late in a synthetic sequence.

Synthesis and Reaction Mechanisms

The synthesis of **Benzyl 4-iodopiperidine-1-carboxylate** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective approach starts from commercially available piperidine derivatives.

A Generalized Synthetic Workflow

A prevalent strategy involves the conversion of a corresponding hydroxyl or carbonyl-functionalized piperidine into the desired iodo-derivative. The following diagram illustrates a conceptual workflow.

Caption: Generalized synthetic workflow for **Benzyl 4-iodopiperidine-1-carboxylate**.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how **Benzyl 4-iodopiperidine-1-carboxylate** can be synthesized from Benzyl 4-hydroxypiperidine-1-carboxylate.

Step 1: Activation of the Hydroxyl Group (Tosylation)

- Dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (1.5 equivalents) dropwise to the solution.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the tosylated intermediate.

Causality: The tosylation step is critical as it converts the poor leaving group (hydroxyl) into a good leaving group (tosylate), facilitating the subsequent nucleophilic substitution by the iodide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Nucleophilic Substitution with Iodide

- Dissolve the tosylated intermediate (1 equivalent) in acetone or dimethylformamide (DMF).
- Add sodium iodide (3-5 equivalents) to the solution.

- Heat the reaction mixture to reflux and stir for 24-48 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Benzyl 4-iodopiperidine-1-carboxylate**.

Trustworthiness: Each step of this protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl 4-iodopiperidine-1-carboxylate is a valuable building block in drug discovery primarily due to the reactivity of the iodine substituent.^[1] This allows for the introduction of a wide range of functional groups through various cross-coupling reactions.

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target.^[5] Fragments containing the 4-iodopiperidine scaffold can serve as excellent starting points. The iodine atom provides a vector for fragment growth or linking, enabling the development of more potent and selective lead compounds.

Key Chemical Reactions

The C-I bond in **Benzyl 4-iodopiperidine-1-carboxylate** is amenable to several important transformations:

- Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.
- Heck Reaction: Palladium-catalyzed reaction with alkenes to form new C-C bonds.[1]
- Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.
- Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
- Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functionalities.

The versatility of these reactions makes this compound a cornerstone for building diverse chemical libraries for high-throughput screening.

Caption: Key applications of **Benzyl 4-iodopiperidine-1-carboxylate** in synthesis.

Case Studies and Therapeutic Areas

Piperidine-containing compounds are prevalent in numerous clinically approved drugs and investigational agents. The 4-substituted piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of 4-substituted piperidines have been explored as antagonists for the dopamine D4 receptor, which is a target for central nervous system disorders.[6]

Safety and Handling

Benzyl 4-iodopiperidine-1-carboxylate should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.

[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

Benzyl 4-iodopiperidine-1-carboxylate is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with its reactivity in a broad range of chemical transformations, ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, handling, and reaction scope is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 2. Benzyl 4-iodo-1-piperidinecarboxylate | CAS#:885275-00-3 | Chemsra [chemsrc.com]
- 3. 885275-00-3|Benzyl 4-iodopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl 4-iodopiperidine-1-carboxylate | 885275-00-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [Benzyl 4-iodopiperidine-1-carboxylate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393997#benzyl-4-iodopiperidine-1-carboxylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com